

Physical and chemical characteristics of Quinoline-2,6-diamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinoline-2,6-diamine

Cat. No.: B1592693

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of **Quinoline-2,6-diamine**

Abstract: **Quinoline-2,6-diamine** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, its unique substitution pattern—featuring amino groups on both the pyridine and benzene rings—imparts a distinct set of physical and chemical properties that are crucial for its application in drug development and organic synthesis. This guide provides a comprehensive overview of these characteristics, offering field-proven insights into its structure, solubility, spectral properties, and chemical reactivity. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of this versatile molecule.

Molecular Structure and Core Properties

Quinoline-2,6-diamine is characterized by a quinoline core functionalized with two amino groups at the C2 and C6 positions. The presence of these electron-donating groups significantly influences the electronic distribution and reactivity of the entire ring system compared to the parent quinoline molecule.

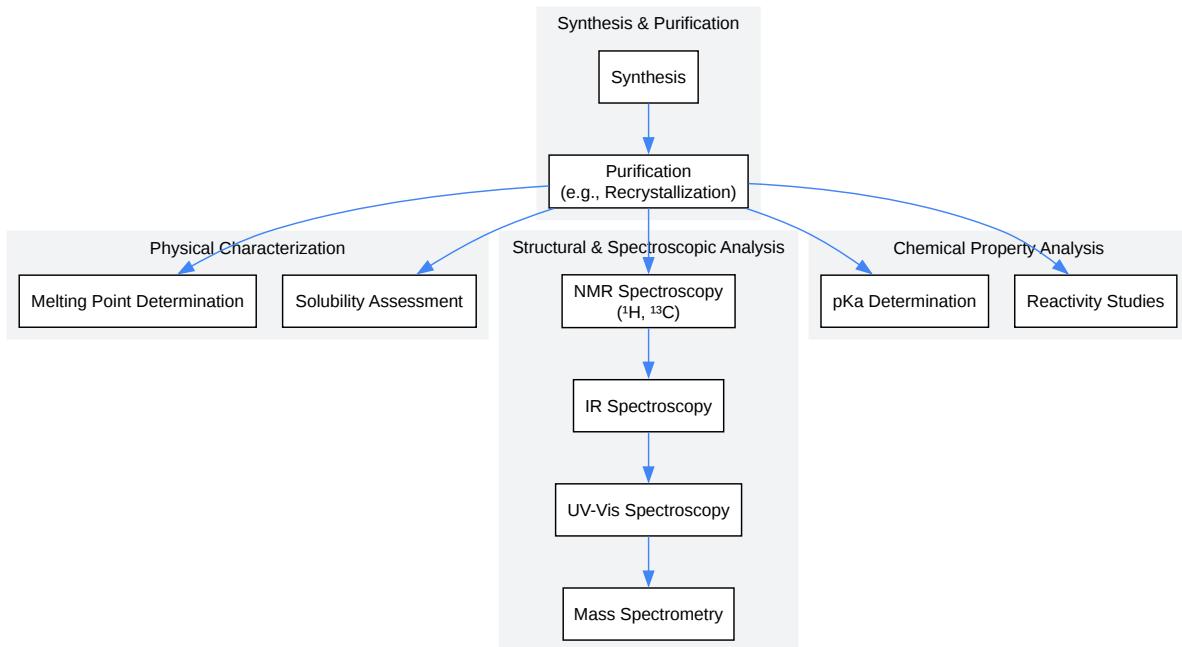
The nitrogen atom in the quinoline ring is basic, while the exocyclic amino groups also possess basic properties and can act as potent nucleophiles or hydrogen bond donors.^[1] This dual functionality is central to its utility as a scaffold in medicinal chemistry, where it has been explored for developing antimicrobial and anticancer agents.^[1]

Structural Identification and Nomenclature

- IUPAC Name: **quinoline-2,6-diamine**
- CAS Number: 855837-85-3[\[1\]](#)
- Molecular Formula: C₉H₉N₃
- Molecular Weight: 159.19 g/mol [\[1\]](#)

Below is a diagram illustrating the chemical structure with standardized IUPAC numbering, which is critical for interpreting spectroscopic data and understanding positional reactivity.

Caption: Structure of **Quinoline-2,6-diamine** with IUPAC numbering.


Core Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of **Quinoline-2,6-diamine** and its parent compound, quinoline, for comparison. Note that experimental data for **Quinoline-2,6-diamine** is not widely published; therefore, some values are based on closely related structures or computational predictions.

Property	Quinoline-2,6-diamine	Quinoline (Parent Compound)	Data Source & Causality
Molecular Formula	C ₉ H ₉ N ₃	C ₉ H ₇ N	[1]
Molecular Weight	159.19 g/mol	129.16 g/mol	[1] [2]
Appearance	Expected to be a solid, potentially colored	Colorless to yellowish oily liquid	[3] Diamines are typically solids. The parent is a liquid.
Melting Point	Not widely reported	-15 °C	[3] The amino groups allow for hydrogen bonding, significantly raising the melting point.
Boiling Point	Not widely reported	237 °C	[4] Expected to be significantly higher than quinoline due to hydrogen bonding.
pKa (Conjugate Acid)	Estimated 5.0-7.0	4.85 - 4.90	[5] [6] The amino groups increase basicity compared to the parent quinoline.
LogP	0.5 (Computed for 5,6-isomer)	1.86 - 2.84	[5] [7] [8] The amino groups increase polarity, lowering the LogP value.

Experimental Protocols for Physicochemical Characterization

A systematic approach is required to validate the properties of **Quinoline-2,6-diamine**. The following workflow outlines the essential stages of characterization.

[Click to download full resolution via product page](#)

Caption: Workflow for the comprehensive characterization of **Quinoline-2,6-diamine**.

Protocol: Solubility Determination

Causality: Understanding solubility is paramount for applications in drug delivery (formulation in physiological media) and organic synthesis (solvent selection for reactions).^[1] The presence of two amino groups suggests potential solubility in polar protic solvents via hydrogen bonding, while the aromatic core suggests solubility in various organic solvents.

Methodology:

- Solvent Selection: Prepare a panel of representative solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Hexane.
- Sample Preparation: Accurately weigh 1 mg of purified **Quinoline-2,6-diamine** into separate 1.5 mL vials.
- Titration: To each vial, add the selected solvent in 100 μ L increments. After each addition, vortex the vial for 30 seconds.
- Observation: Visually inspect for complete dissolution against a dark background.
- Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent added.
- Classification:
 - Very Soluble: < 100 μ L (> 10 mg/mL)
 - Soluble: 100 - 500 μ L (2-10 mg/mL)
 - Sparingly Soluble: 500 - 1000 μ L (1-2 mg/mL)
 - Insoluble: > 1000 μ L (< 1 mg/mL) Trustworthiness Check: Run a duplicate for each solvent to ensure reproducibility. Use a high-purity standard of a known compound (e.g., quinoline) as a positive control for the organic solvents.

Based on its structure, **Quinoline-2,6-diamine** is expected to have limited solubility in cold water but should dissolve readily in hot water and organic solvents like DMSO and ethanol.[\[1\]](#)

Protocol: Spectroscopic Analysis

Spectroscopy provides irrefutable evidence of molecular structure and purity.

A. ^1H and ^{13}C NMR Spectroscopy Causality: NMR confirms the carbon-hydrogen framework and the specific positions of the amino substituents. The chemical shifts are highly sensitive to the electronic environment, providing a detailed structural fingerprint.[\[9\]](#) Methodology:

- Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable N-H protons.
- Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
- ¹H NMR: Acquire with a standard pulse program. Expected signals include distinct aromatic protons on the quinoline ring and broad singlets for the two NH₂ groups. The integration of these signals should correspond to the number of protons.
- ¹³C NMR: Acquire with proton decoupling. Expect 9 distinct carbon signals, with those bonded to nitrogen (C2, C6) showing characteristic shifts. Trustworthiness Check: The number of signals, their splitting patterns, and integration in the ¹H spectrum, along with the 9 signals in the ¹³C spectrum, must be consistent with the proposed structure. 2D NMR techniques (COSY, HSQC) can be used for definitive assignment.

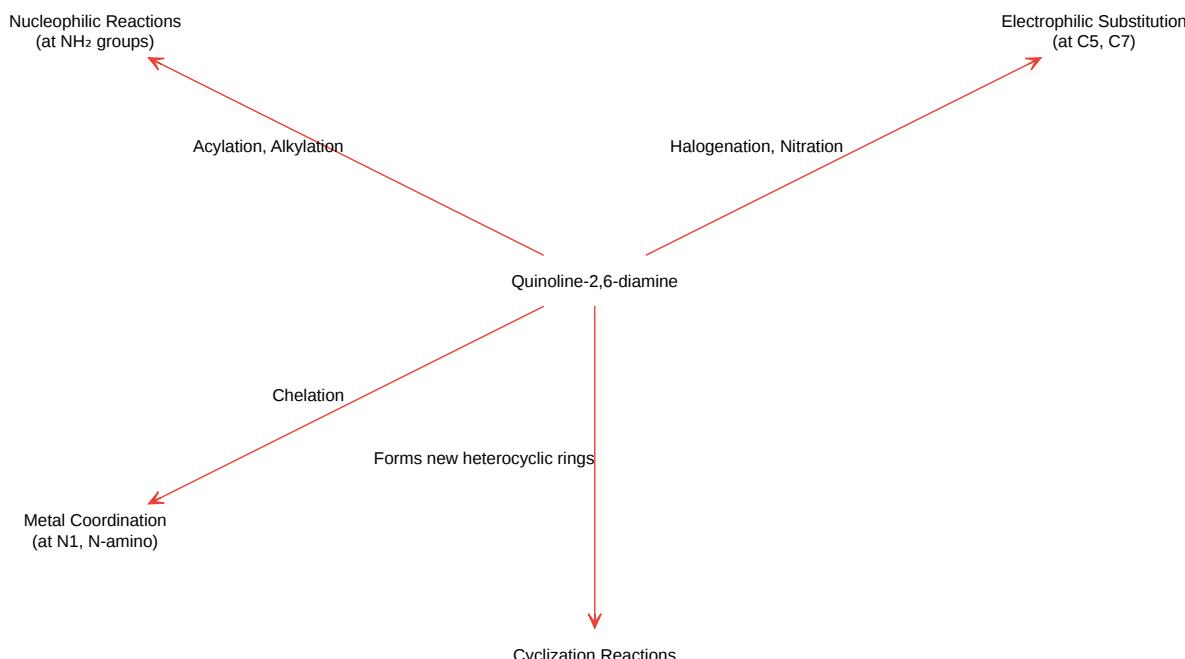
B. Infrared (IR) Spectroscopy Causality: IR spectroscopy is used to identify key functional groups. For **Quinoline-2,6-diamine**, this is crucial for confirming the presence of N-H bonds in the amino groups and the C=C/C=N bonds of the aromatic system.[\[10\]](#)[\[11\]](#) Methodology:

- Sample Preparation: Use an ATR (Attenuated Total Reflectance) accessory for a solid sample, or prepare a KBr pellet.
- Data Acquisition: Scan from 4000 to 400 cm⁻¹.
- Expected Absorptions:
 - N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region (characteristic of primary amines).
 - C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
 - C=C and C=N Stretch: Strong bands in the 1500-1650 cm⁻¹ region.
 - N-H Bend: A medium band around 1600 cm⁻¹. Trustworthiness Check: The presence of the characteristic N-H stretching bands is a primary validation of the amino groups. The spectrum should be compared with reference spectra for similar aromatic amines.[\[10\]](#)

C. UV-Vis Spectroscopy Causality: The UV-Vis spectrum provides information on the conjugated π -electron system of the molecule. The absorption maxima (λ_{max}) are indicative of the electronic transitions within the aromatic rings.[\[12\]](#) Methodology:

- Sample Preparation: Prepare a dilute solution (e.g., 10^{-5} M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.
- Data Acquisition: Scan across a range of 200-400 nm using a spectrophotometer.
- Expected Spectrum: Quinoline itself shows strong absorptions. The addition of auxochromes (the amino groups) is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.[\[12\]](#) Trustworthiness Check: The λ_{max} values should be reproducible. The spectrum can be recorded in solvents of different polarities to observe any solvatochromic shifts, which provides insight into the electronic nature of the ground and excited states.[\[13\]](#)

Chemical Characteristics and Reactivity


The chemical behavior of **Quinoline-2,6-diamine** is governed by the interplay between the electron-deficient pyridine ring, the electron-rich benzene ring, and the nucleophilic amino groups.

Acid-Base Properties

With three nitrogen atoms, the molecule is basic. The quinoline nitrogen has a pK_a of its conjugate acid around 4.9, but this is modified by the substituents.[\[5\]](#) The electron-donating amino group at C6 increases the electron density on the benzene ring and, to a lesser extent, the quinoline nitrogen, making it slightly more basic. The amino group at C2, being directly on the pyridine ring, also influences basicity. The overall basicity will be a composite of these effects, making it a stronger base than quinoline. This property is critical for forming salts, a common strategy in drug formulation to improve solubility and stability.[\[1\]](#)

Chemical Reactivity

The molecule presents multiple sites for chemical reactions, making it a versatile building block.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **Quinoline-2,6-diamine**.

- **Nucleophilic Reactions:** The amino groups are strong nucleophiles. They can readily react with electrophiles such as acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively.^[1] This is a primary route for synthesizing derivatives with modulated biological activity.

- Electrophilic Aromatic Substitution: The amino group at C6 is a powerful activating group, directing electrophiles to the ortho and para positions (C5 and C7). In contrast, the pyridine ring is generally deactivated towards electrophilic attack. Therefore, reactions like halogenation or nitration are expected to occur selectively on the benzene portion of the molecule.[14]
- Cyclization Reactions: The diamine functionality allows for the construction of new fused ring systems. For example, condensation with 1,2-dicarbonyl compounds can lead to the formation of new heterocyclic rings fused to the quinoline core, a common strategy in the synthesis of complex bioactive molecules.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Quinoline-2,6-diamine** is not widely available, data from the parent compound, quinoline, and other aromatic amines should be used as a guide for safe handling.

- General Hazards: Aromatic amines can be toxic and are often suspected carcinogens or mutagens.[15][16] Quinoline itself is harmful if swallowed or in contact with skin and may cause cancer.[15][16]
- Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[18]

Conclusion

Quinoline-2,6-diamine is a molecule with a rich chemical profile defined by its unique arrangement of functional groups. Its physical properties are dominated by the potential for hydrogen bonding conferred by the amino groups, while its chemical reactivity is a nuanced balance of nucleophilic centers and an electronically diverse aromatic system. The protocols and data presented in this guide offer a robust framework for researchers to confidently characterize and strategically utilize this compound in their scientific endeavors, from fundamental reactivity studies to the rational design of novel therapeutic agents.

References

- PubChem. 2-N-(2-aminoethyl)quinoline-2,6-diamine.
- Chemsoc. (2025, August 21). 5-Nitroquinoline | CAS#:607-34-1.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- mVOC 4.0. Quinoline.
- Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
- Bernstein, M. et al. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- SlideShare. (2018, April 29). Preparation and Properties of Quinoline.
- Finar Limited. (2010, June 10). Quinoline Material Safety Data Sheet.
- Organic Chemistry Portal. Synthesis of quinolines.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- ChemSynthesis. (2025, May 20). N,2-dimethylquinoline-4,6-diamine.
- ResearchGate. (2007). The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N)....
- ResearchGate. (2021). UV-Vis absorption spectra of Q-2 (a) recorded at different pH values....
- PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - Quinoline, 99%.
- ResearchGate. (2020). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃).
- Elnekety, M. (2016). Synthesis of Quinoline and derivatives.
- LookChem. QUINOLINE-5,6-DIAMINE 42143-23-7 wiki.
- Sciencemadness Wiki. Quinoline.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- SpectraBase. Quinoline.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- PubChem. Quinoline-5,6-diamine.
- NIST. Quinoline - the NIST WebBook.
- Beck, A. (2009). CONCENTRATION DEPENDENT ¹H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- ResearchGate. (2022). a UV-Vis absorption of aminoquinoline 4 in various solvents. b....
- ResearchGate. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
- Analytical Sciences. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.
- PubChem. 2,6-Diaminopurine.

- Ascendex Scientific, LLC. quinoline-4,6-diamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Quinoline-2,6-diamine | 855837-85-3 [smolecule.com]
- 2. actylislab.com [actylislab.com]
- 3. Quinoline - Sciencemadness Wiki [sciencemadness.org]
- 4. Quinoline for synthesis 91-22-5 [sigmaaldrich.com]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 5-Nitroquinoline | CAS#:607-34-1 | Chemsoc [chemsrc.com]
- 8. Quinoline-5,6-diamine | C9H9N3 | CID 426874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uop.edu.pk [uop.edu.pk]
- 15. chemos.de [chemos.de]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. fishersci.com [fishersci.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of Quinoline-2,6-diamine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1592693#physical-and-chemical-characteristics-of-quinoline-2-6-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com